molecular formula C22H42Na2O10S+2 B1513124 Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate CAS No. 42016-08-0

Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate

Cat. No.: B1513124
CAS No.: 42016-08-0
M. Wt: 544.6 g/mol
InChI Key: FKYNANCMHCGCCX-UHFFFAOYSA-N
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Description

Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate (CAS: 40754-59-4; EC: 255-062-3) is an anionic surfactant widely used in personal care and household cleaning products due to its mildness and high foaming capacity. Its molecular formula is C₂₂H₄₀Na₂O₁₀S, with a molecular weight of 542.59 g/mol . Structurally, it features a dodecyl (C12) hydrophobic chain linked via three ethoxy groups (-OCH₂CH₂-) to a sulfonatosuccinate head group, enhancing water solubility and reducing skin irritation compared to shorter-chain analogs . Key physicochemical properties include a LogP value of 2.63, indicating moderate lipophilicity, and a polar surface area (PSA) of 159.7 Ų, reflecting its hydrophilic sulfonate and carboxylate moieties .

This compound is marketed under names like Disodium laureth sulfosuccinate and is valued for applications in shampoos, body washes, and detergents, where mildness and biodegradability are critical . Global consumption data (1997–2046) highlight its steady demand in industrial and consumer markets .

Properties

IUPAC Name

disodium;2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl]-3-sulfobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-18-16-31-14-12-19(21(23)24)20(22(25)26)33(27,28)29;;/h19-20H,2-18H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYNANCMHCGCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42Na2O10S+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021523
Record name Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
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Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42016-08-0
Record name Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium C-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] sulphonatosuccinate
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Preparation Methods

Overview of Chemical Structure Relevant to Synthesis

  • Molecular formula: C22H40Na2O10S
  • Molecular weight: ~542.6 g/mol
  • Key structural features:
    • Dodecyloxy hydrophobic tail (C12 alkyl ether)
    • Three ethylene glycol ether units (polyethoxy spacer)
    • Sulphonatosuccinate polar head group (anionic)

This structure necessitates a multi-step synthetic approach involving controlled ethoxylation, etherification, sulfonation, and neutralization steps to yield the final disodium salt form.

General Synthetic Strategy

The preparation of Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate typically involves the following sequential stages:

Synthesis of the Polyethoxylated Alkyl Ether Intermediate

  • Starting materials: Dodecanol (dodecyl alcohol) and ethylene oxide.
  • Process: Controlled ethoxylation of dodecanol with ethylene oxide to introduce three ethylene glycol units, yielding dodecyloxy triethylene glycol ether.
  • Control parameters: Temperature (generally 100–130°C), pressure, and molar ratio of ethylene oxide to dodecanol are tightly regulated to achieve the desired degree of ethoxylation and avoid over- or under-ethoxylation.

Sulfonation to Introduce the Sulphonate Group

  • The intermediate is further sulfonated to introduce the sulphonate group on the succinate moiety.
  • Sulfonation agents such as sodium bisulfite or sodium sulfite are used.
  • This step converts the succinate ester into the sulphonatosuccinate structure.
  • Reaction is conducted in aqueous or mixed aqueous-organic media at controlled pH (neutral to slightly basic) and temperature (40–70°C).

Neutralization and Salt Formation

  • The final step involves neutralization with sodium hydroxide to convert acidic groups into their disodium salt form.
  • This ensures water solubility and surfactant activity.
  • The pH is adjusted to around 7 to 8 for optimal stability.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Ethoxylation Dodecanol + Ethylene oxide, base catalyst (KOH) 110–130 3–6 Control EO molar ratio to 3 units
Succinic anhydride addition Polyethoxylated ether + Succinic anhydride 50–90 2–4 Inert atmosphere, avoid moisture
Sulfonation Intermediate + NaHSO3 or Na2SO3 40–70 1–3 pH neutral to slightly basic
Neutralization Reaction mixture + NaOH Ambient 0.5–1 Adjust pH to 7–8 for disodium salt formation

Purification and Quality Control

  • The crude product is typically purified by:
  • Analytical techniques for quality confirmation:
    • HPLC for purity assessment (retention time ~1.01 min under specified conditions).
    • LC-MS for molecular ion confirmation (m/z ~1011 [M+H]+).
    • NMR (1H and 13C) for structural verification.
    • Turbidimetry for solubility and stability testing at pH 5–7.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Product Quality
Ethylene oxide units 3 (controlled) Determines hydrophilicity and micelle formation
Reaction temperature 50–130°C (step-dependent) Affects reaction kinetics and side reactions
pH during sulfonation Neutral to slightly basic (7–8) Ensures sulphonate group stability
Neutralization agent Sodium hydroxide (NaOH) Converts acid groups to disodium salt
Purity (HPLC) >95% Ensures performance and safety
Molecular weight (LC-MS) ~542.6 g/mol (confirmed) Confirms correct molecular structure

Research Findings and Optimization Insights

  • Degree of ethoxylation critically influences the compound’s surfactant properties, including critical micelle concentration (CMC) and foam stability. Increasing ethoxy units lowers CMC and enhances hydrophilicity.
  • Sulfonation efficiency impacts the anionic charge density and thus the emulsification capacity.
  • pH stability is optimal below pH 7; alkaline conditions may hydrolyze ester linkages, reducing stability.
  • Purification is essential to remove residual dodecanol and succinic anhydride, which can affect product safety and performance.

Summary Table: Preparation Method Steps

Step No. Process Stage Key Reagents Conditions Outcome
1 Ethoxylation Dodecanol, Ethylene oxide, KOH 110–130°C, 3–6 h Polyethoxylated dodecyl ether
2 Succinic anhydride addition Polyethoxylated ether, Succinic anhydride 50–90°C, 2–4 h Sulfosuccinate intermediate
3 Sulfonation NaHSO3 or Na2SO3 40–70°C, 1–3 h Sulphonatosuccinate derivative
4 Neutralization NaOH Ambient, 0.5–1 h Disodium salt final product
5 Purification Filtration, chromatography Room temperature High purity surfactant

Chemical Reactions Analysis

Types of Reactions: Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized under harsh conditions, although it is generally stable.

  • Reduction: Reduction is less common but can occur in specific chemical environments.

  • Substitution: Various substitution reactions can take place, particularly at the sulfonate group.

Common Reagents and Conditions:

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride.

  • Substitution Reagents: Halides, nitriles.

Major Products Formed: The primary products formed depend on the reaction conditions but typically include oxidized or reduced forms of the sulfonate group and substituted derivatives.

Scientific Research Applications

Surfactant and Emulsifier

DSS is primarily used as a surfactant and emulsifier in several industries, including:

  • Cosmetics : Enhances the stability and texture of creams and lotions.
  • Pharmaceuticals : Used to improve the solubility and bioavailability of drugs.
  • Food Industry : Acts as an emulsifier in food products.

Antimicrobial Properties

Research indicates that DSS exhibits notable antimicrobial activity against various bacterial strains. This property is particularly useful in:

  • Personal Care Products : Enhancing the efficacy of preservatives in formulations.
  • Medical Applications : Potential use in drug delivery systems due to its ability to enhance cell membrane permeability.

Surface Tension Reduction

DSS effectively reduces surface tension, making it valuable in:

  • Cleaning Agents : Improves the performance of detergents and cleaning products.
  • Industrial Processes : Used in textile and paper processing to enhance wetting and spreading properties.

Drug Delivery Systems

DSS has been explored for its potential in drug delivery applications due to its ability to facilitate the transport of therapeutic agents across cell membranes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of DSS demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that DSS could significantly reduce bacterial growth when incorporated into cosmetic formulations, suggesting its potential as a preservative enhancer.

Case Study 2: Drug Delivery Enhancement

In a controlled experiment, DSS was utilized to enhance the permeability of liposomal formulations containing anticancer drugs. The findings revealed that DSS improved drug uptake by cancer cells, indicating its promise as an adjuvant in cancer therapy.

Safety Considerations

While DSS has beneficial applications, safety data indicate that it can be irritating to eyes and skin upon prolonged exposure. It is classified as non-carcinogenic but should be handled with care to avoid irritation.

Mechanism of Action

Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate operates by reducing surface tension between molecules. The hydrophilic head interacts with water while the hydrophobic tail interacts with oils and greases, allowing for effective emulsification and dispersion.

Molecular Targets and Pathways: Targets include lipid bilayers in biological membranes and hydrophobic regions in various substrates. The pathways typically involve interactions at the molecular level leading to the stabilization of emulsions and dispersions.

Comparison with Other Surfactants:

  • Sodium dodecyl sulfate (SDS): SDS is a more aggressive surfactant with stronger detergency but can be more irritating to skin.

  • Polyethylene glycol ethers: Similar properties but often less effective at emulsifying and dispersing complex mixtures.

Uniqueness: this compound stands out due to its excellent balance between mildness and effectiveness, making it a preferred choice in formulations requiring both efficacy and gentleness.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Key Structural Features
Disodium laureth sulfosuccinate (Target) 40754-59-4 C₂₂H₄₀Na₂O₁₀S 542.59 2.63 Dodecyl chain + 3 ethoxy groups + sulfonate
Disodium lauryl sulfosuccinate 25882-44-4 C₁₈H₃₂Na₂O₈S 462.49 ~3.8* Dodecyl chain + direct sulfonate linkage
Disodium mono(2-ethylhexyl) sulfosuccinate 93919-49-4 C₁₃H₂₄Na₂O₇S 394.36 N/A Branched 2-ethylhexyl chain + sulfonate
Sodium C-(2-ethylhexyl) C-methyl sulfosuccinate 93919-49-4 C₁₃H₂₄O₇S·Na 394.36 N/A Methyl and 2-ethylhexyl branches

*Estimated based on alkyl chain hydrophobicity .

Key Observations :

Chain Length and Ethoxylation: The target compound’s three ethoxy groups increase hydrophilicity and reduce skin irritation compared to Disodium lauryl sulfosuccinate, which lacks ethoxylation and has a higher LogP (~3.8) . Branched analogs like Disodium mono(2-ethylhexyl) sulfosuccinate exhibit lower molecular weights and altered solubility profiles, making them less suitable for high-foaming applications .

Performance in Formulations: The ethoxylated chain in the target compound enhances compatibility with other surfactants (e.g., nonionics) and improves stability in hard water .

Table 2: Application Comparison

Compound Name Primary Applications Market Differentiation
Disodium laureth sulfosuccinate Shampoos, baby products, mild detergents High biodegradability, low irritation
Disodium lauryl sulfosuccinate Heavy-duty cleaners, emulsifiers Cost-effective, strong degreasing
Sodium C-(2-ethylhexyl) sulfosuccinate Niche industrial solvents, latex stabilizers Tailored for hydrophobic interactions
  • The target compound dominates mild personal care markets, with projected growth tied to "gentle" product trends .
  • In contrast, Disodium epoxysuccinate (CAS: N/A), a non-surfactant analog, is restricted to research applications (e.g., epoxy resin modifiers) due to its lack of foaming properties .

Biological Activity

Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate, commonly referred to as DSS, is a complex amphiphilic compound characterized by its unique chemical structure and biological properties. This article aims to explore the biological activity of DSS, focusing on its potential applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H42Na2O10S
  • Molecular Weight : 544.61 g/mol
  • CAS Number : 42016-08-0
  • Appearance : Viscous liquid, colorless and clear
  • Solubility : Completely miscible in water

DSS is classified as an anionic surfactant, which means it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This dual nature allows DSS to interact effectively with various biological systems.

Antimicrobial Properties

DSS has been studied for its antimicrobial activity against several bacterial strains. Research indicates that DSS demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Enhancing Membrane Permeability

One of the significant biological activities of DSS is its ability to enhance the permeability of cell membranes. This property is particularly valuable in drug delivery systems, where DSS can facilitate the transport of therapeutic agents across cellular barriers. Studies have shown that when used in conjunction with certain drugs, DSS can significantly increase their bioavailability.

Cytotoxicity and Safety Profile

While DSS exhibits beneficial biological activities, it is essential to consider its safety profile. According to safety data sheets, DSS can cause irritation to the eyes and skin upon prolonged exposure. Acute toxicity studies indicate an LD50 greater than 2000 mg/kg in rats, suggesting low acute toxicity but potential for irritation upon contact .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of DSS against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial counts when treated with DSS at concentrations as low as 0.1% .
  • Drug Delivery Applications : In a research project focused on enhancing drug absorption, DSS was combined with a poorly soluble anti-cancer drug. The results demonstrated that DSS improved the drug's solubility and cellular uptake by approximately 50%, indicating its potential as a drug formulation enhancer .

Comparative Analysis

The following table compares DSS with similar surfactants regarding their biological activities:

Compound NameAntimicrobial ActivityMembrane PermeabilitySafety Profile
This compoundYesYesIrritant; LD50 > 2000 mg/kg
Disodium Laureth SulfosuccinateModerateNoMild irritant
Disodium 4-(2-(dodecyloxy)ethyl) sulphonatosuccinateLimitedNoNon-irritating

Q & A

Q. Advanced

  • Critical Micelle Concentration (CMC) : Determined via surface tensiometry or conductivity measurements.
  • Dynamic Light Scattering (DLS) : To analyze micelle size distribution.
  • Interfacial Tension Studies : Using pendant drop or Wilhelmy plate methods to evaluate emulsification efficiency .

What are the solubility and stability characteristics under varying pH conditions?

Q. Basic

  • Solubility : Highly water-soluble (>100 mg/mL at 25°C).
  • Stability : Stable in weak acids/bases (pH 4–8) but hydrolyzes in strong alkali (pH >10). Stability assays (e.g., HPLC monitoring degradation products) are recommended for long-term storage studies .

How to design experiments studying interactions with co-surfactants or polymers?

Q. Advanced

  • Phase Behavior Analysis : Construct ternary phase diagrams with water, oil, and surfactant mixtures.
  • Rheology : Measure viscosity changes in formulations containing polymers (e.g., xanthan gum).
  • Zeta Potential : Assess colloidal stability in mixed surfactant systems .

What mechanisms drive hydrolysis under alkaline conditions?

Advanced
Hydrolysis likely occurs via nucleophilic attack on the ester bond. Researchers can:

  • Perform kinetic studies at varying pH and temperatures.
  • Use Fourier-transform infrared spectroscopy (FTIR) to track ester bond cleavage.
  • Model degradation pathways using computational chemistry (e.g., DFT calculations) .

What analytical techniques quantify purity and impurities?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm).
  • Ion Chromatography : To quantify free sulfate/sulfonate ions.
  • Karl Fischer Titration : For moisture content analysis .

How to evaluate its safety profile in laboratory settings?

Q. Advanced

  • In Vitro Cytotoxicity : MTT assays using human keratinocyte (HaCaT) cells.
  • Ocular Irritation : Ex vivo models (e.g., bovine corneal opacity tests).
  • Environmental Toxicity : Daphnia magna acute toxicity assays for ecotoxicological risk assessment .

What strategies optimize stability in formulation development?

Q. Advanced

  • pH Buffering : Use citrate or phosphate buffers to maintain pH 6–8.
  • Antioxidants : Add chelating agents (e.g., EDTA) to mitigate oxidation.
  • Lyophilization : For long-term storage of lab-scale batches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Reactant of Route 2
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate

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